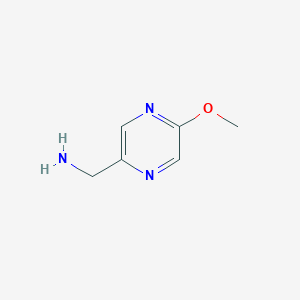![molecular formula C14H13ClN4O B2598004 2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride CAS No. 1049787-05-4](/img/structure/B2598004.png)
2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a quinazoline moiety and an amino group, making it a valuable asset in various fields such as drug development, molecular biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with formic acid to form the quinazoline ring. This intermediate is then reacted with 4-nitrophenol under specific conditions to introduce the amino group at the 4-position. The final step involves the reduction of the nitro group to an amino group, followed by the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and phenols, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The pathways involved include the inhibition of tyrosine kinases and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazolin-4(3h)-One: Shares the quinazoline core but lacks the phenolic hydroxyl group.
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid: Contains a different substituent at the 2-position.
Uniqueness
2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride is unique due to its combination of the quinazoline core and the phenolic hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-aminoquinazolin-2-yl)amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O.ClH/c15-13-9-5-1-2-6-10(9)16-14(18-13)17-11-7-3-4-8-12(11)19;/h1-8,19H,(H3,15,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYHRZPHVZBFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2597922.png)


![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2597926.png)
![N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597927.png)
![[2-(Benzyloxy)-4-methoxyphenyl]methanol](/img/structure/B2597929.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoate](/img/structure/B2597933.png)
![1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2597934.png)

![4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2597936.png)


![5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2597944.png)
